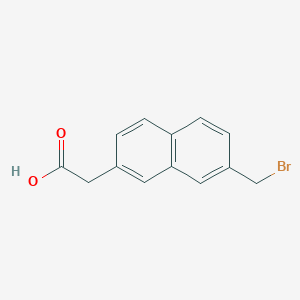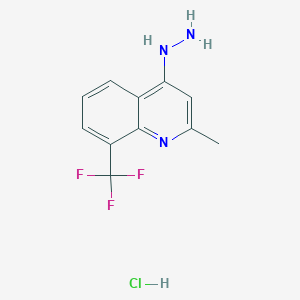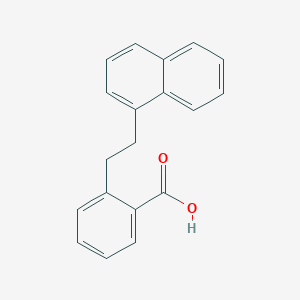
7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.
Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学研究应用
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.
作用机制
The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.
属性
CAS 编号 |
646450-80-8 |
|---|---|
分子式 |
C17H24N4 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3 |
InChI 键 |
MVSFQACIHFWJGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)



![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)






![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
